Octadecyl methanesulfonate

Overview

Description

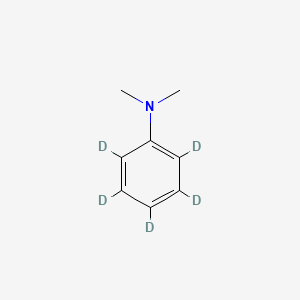

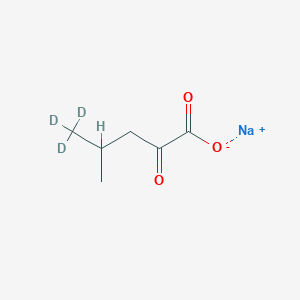

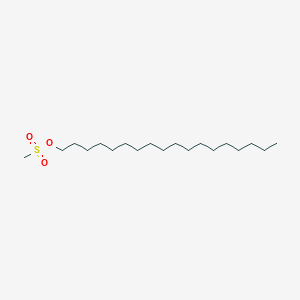

Octadecyl methanesulfonate is a chemical compound with the molecular formula C19H40O3S . Its average mass is 348.584 Da and its monoisotopic mass is 348.269806 Da .

Synthesis Analysis

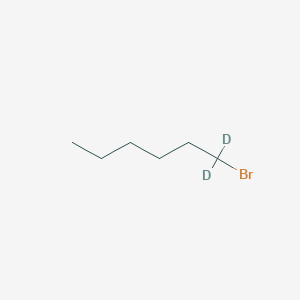

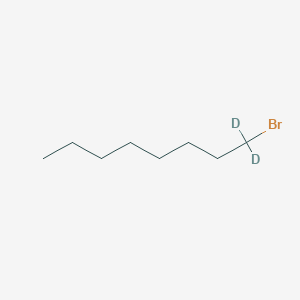

The synthesis of Octadecyl methanesulfonate involves the reaction of methanesulfonates with anhydrous magnesium bromide in absolute ether . This process yields long-chain alkyl and alkenyl bromides in quantitative yields .

Molecular Structure Analysis

The molecular structure of Octadecyl methanesulfonate consists of 19 carbon atoms, 40 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It is structurally similar to benzocaine, but contains a sulfate moiety, making it more hydrophilic .

Physical And Chemical Properties Analysis

Octadecyl methanesulfonate has a molecular weight of 348.5841 . Further physical and chemical properties are not well-documented.

Scientific Research Applications

1. Microbial Metabolism

Octadecyl methanesulfonate plays a role in the microbial metabolism of methanesulfonic acid. This compound is a key intermediate in the biogeochemical cycling of sulfur and is utilized by various aerobic bacteria as a sulfur source for growth. The oxidation of methanesulfonate, initiated by methanesulfonate monooxygenase, is crucial for supporting bacterial growth (Kelly & Murrell, 1999).

2. Capillary Electrochromatography

Octadecyl methanesulfonate has applications in capillary electrochromatography, specifically in the study of retention behavior of nucleosides and bases on capillaries packed with octadecyl‐sulfonated‐silica microparticles. This application highlights the compound's utility in separating and analyzing complex biochemical mixtures (Zhang & El Rassi, 1999).

3. Chemical Synthesis

The compound is used in the reduction of substituted 2,8-Dioxabicyclo[3,2,1]oct-3-ylmethyl methanesulfonates, demonstrating its significance in chemical synthesis processes. This application involves the reduction of carbon-oxygen bonds and is vital for producing specific chemical derivatives (Dimitriadis & Massy-Westropp, 1982).

4. Analytical Chemistry

In the field of analytical chemistry, octadecyl methanesulfonate is utilized in the determination of sulfonated azo dyes by ion-interaction chromatography. This showcases its role in identifying and quantifying chemical compounds in various mixtures, contributing to the development of analytical methods (Janoš et al., 2011).

5. Organic Synthesis

Its derivatives, such as cerium(IV) methanesulfonate, find use in organic synthesis, especially in the production of aromatic aldehydes or ketones from specific alkyl aromatic compounds. This application is significant in the synthesis of pharmaceutical intermediates (Wang Shi-zhi, 2011).

6. Ion Chromatography

Octadecyl methanesulfonate also finds use in ion chromatography for separating and detecting methanesulfonic acids in pharmaceuticals. This method is particularly relevant for assessing the purity and quality of pharmaceutical compounds (Annable, 1996).

7. Thin Film Properties

In the study of thin film properties, ammonium sulfonate ionic liquids with a long alkyl chain, such as octadecyl ammonium sulfonates, are developed for their lubricating qualities. These substances demonstrate potential in various industrial applications due to their thermal stability and friction-reducing properties (Kondo et al., 2017).

8. Protein Analysis

Lastly, octadecyl methanesulfonate is used in the complete amino acid analysis of proteins from single hydrolysates. This application is pivotal in protein chemistry, allowing for the precise determination of amino acid compositions in proteins and peptides (Simpson, Neuberger, & Liu, 1976).

Safety And Hazards

properties

IUPAC Name |

octadecyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLQZXBTKKRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

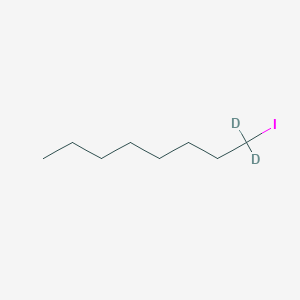

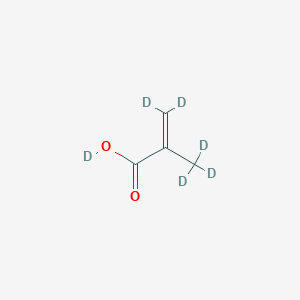

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953180 | |

| Record name | Octadecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecyl methanesulfonate | |

CAS RN |

31081-59-1 | |

| Record name | Methanesulfonic acid, octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031081591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.